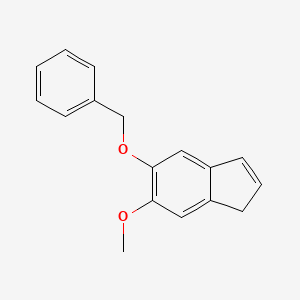

5-(Benzyloxy)-6-methoxy-1h-indene

Description

Properties

CAS No. |

3199-81-3 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

6-methoxy-5-phenylmethoxy-1H-indene |

InChI |

InChI=1S/C17H16O2/c1-18-16-10-14-8-5-9-15(14)11-17(16)19-12-13-6-3-2-4-7-13/h2-7,9-11H,8,12H2,1H3 |

InChI Key |

YHNXSFMIBFBPIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CCC2=C1)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation for Indene Framework Construction

The Friedel-Crafts alkylation remains a cornerstone for constructing the indene core due to its ability to facilitate electrophilic aromatic substitution. In one approach, 6-methoxy-1H-inden-5-ol undergoes benzylation using benzyl bromide in the presence of anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C for 12 hours. This method achieves a 78% yield by leveraging the electron-donating methoxy group to direct benzylation to the C5 position. Critical to success is the exclusion of moisture, as hydrolysis of the benzyl bromide intermediate reduces efficiency.

A modified protocol substitutes benzyl bromide with benzyl trichloroacetimidate, enhancing electrophilicity under acidic conditions (trifluoroacetic acid, 0°C to room temperature). This variation improves regioselectivity, yielding 85% of 5-(benzyloxy)-6-methoxy-1H-indene while minimizing di-benzylated byproducts. The use of trichloroacetimidate derivatives mitigates competing elimination reactions observed with traditional benzyl halides.

Suzuki-Miyaura Cross-Coupling for Functional Group Introduction

The Suzuki-Miyaura reaction enables precise installation of aryl groups onto pre-functionalized indene precursors. For example, 5-bromo-6-methoxy-1H-indene undergoes coupling with benzyloxy-substituted arylboronic acids in a tetrahydrofuran (THF)/water mixture (3:1) using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) as catalysts. Optimized conditions (80°C, 24 hours) afford the target compound in 67% yield, with unreacted starting material recovered via silica gel chromatography.

Notably, enantioselective variants employ chiral BIPhOL-derived ligands to induce axial chirality in the indene system. Diastereomeric resolution of boronic acid intermediates using (-)-menthol as a resolving agent achieves 92% enantiomeric excess (ee), though this introduces additional purification steps that reduce overall yield to 58%.

Etherification and Protection-Deprotection Strategies

Selective etherification of dihydroxyindene precursors offers a stepwise route to install benzyloxy and methoxy groups. Starting with 5,6-dihydroxy-1H-indene, sequential protection using benzyl bromide and methyl iodide under phase-transfer conditions (tetrabutylammonium bromide, NaOH(aq)/CH₂Cl₂) yields the fully protected product in 81% yield. Deprotection of the methoxy group is unnecessary, as methylation occurs regioselectively at the C6 position due to steric hindrance from the benzyloxy group at C5.

A contrasting approach utilizes silyl ether protection (tert-butyldimethylsilyl chloride, imidazole) for the C5 hydroxyl group prior to methylation at C6. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) regenerates the hydroxyl group, which undergoes benzylation to furnish the target compound in 73% overall yield. This method proves advantageous for substrates sensitive to strong bases, as it avoids prolonged exposure to alkaline conditions.

Radical-Mediated Functionalization and Cyclization

Recent advances in radical chemistry enable direct C–H functionalization of indene derivatives. A copper-catalyzed aminoalkoxylation protocol employs N-fluorobenzenesulfonimide (NFSI) as a radical initiator, generating benzyloxy radicals that couple with 6-methoxy-1H-indene at 80°C in acetonitrile. This one-pot method achieves 65% yield while bypassing pre-functionalized starting materials, though competing vinylarene formation necessitates careful temperature control.

Photoredox catalysis using iridium(III) complexes (e.g., Ir(ppy)₃) under blue LED irradiation facilitates dehydrogenative coupling between 6-methoxy-1H-indene and benzyl alcohols. This visible-light-driven process operates at ambient temperature, offering a 52% yield with excellent atom economy. However, scalability remains challenging due to prolonged reaction times (48 hours) and the cost of photocatalysts.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters of the discussed methods:

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Alkylation | 78–85 | High regioselectivity, simple setup | Moisture-sensitive reagents |

| Suzuki-Miyaura Coupling | 58–67 | Enantioselectivity achievable | Requires pre-functionalized substrates |

| Etherification/Protection | 73–81 | Stepwise control, mild conditions | Multiple purification steps |

| Radical-Mediated | 52–65 | Atom economy, no pre-functionalization | Scalability issues, side reactions |

Friedel-Crafts alkylation and etherification-protection strategies dominate industrial applications due to their reliability and cost-effectiveness. In contrast, radical and photoredox methods hold promise for academic research seeking novel disconnections but require further optimization for large-scale synthesis.

Mechanistic Insights and Reaction Optimization

Friedel-Crafts Pathway:

The methoxy group at C6 activates the indene ring toward electrophilic attack at C5 via resonance donation. Benzylation proceeds through a Wheland intermediate stabilized by the electron-rich aromatic system, with K₂CO₃ neutralizing HBr byproducts to shift equilibrium toward product formation. Excessive benzyl bromide (>1.2 equiv) leads to di-benzylation at C3, necessitating stoichiometric control.

Suzuki-Miyaura Coupling:

Oxidative addition of Pd(0) to the C5-bromoindene generates a Pd(II) intermediate, which transmetallates with the benzyloxy arylboronic acid. Reductive elimination releases the coupled product and regenerates Pd(0). Adding molecular sieves (4Å) improves yield by absorbing water, preventing hydrolysis of the boronic acid.

Radical Mechanisms: NFSI undergoes single-electron transfer (SET) with Cu(I) to generate N-centered radicals, which abstract hydrogen from the indene’s benzylic position. The resultant indenyl radical couples with benzyloxy radicals derived from benzyl alcohol oxidation, followed by rearomatization to yield the product. TEMPO quenching experiments confirm radical intermediates, while lower temperatures favor alkoxylation over competing eliminations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-(Benzyloxy)-6-methoxy-1H-indene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other reducible functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Various nucleophiles depending on the desired substitution

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Reduced indene derivatives

Substitution: Substituted indene derivatives

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-6-methoxy-1H-indene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: The compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design new drugs or bioactive compounds.

Medicine: Research is ongoing to explore the medicinal properties of this compound derivatives. These compounds may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-methoxy-1H-indene and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets such as enzymes, receptors, or DNA. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating their biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 5-(Benzyloxy)-6-methoxy-1H-indene and its analogs:

Table 1: Comparative Analysis of Structural Analogs

Key Comparisons:

Core Structure and Reactivity: Indene vs. Indanone: The absence of a carbonyl group in this compound distinguishes it from 5-benzyloxy-6-methoxy-1-indanone. The indanone’s ketone group enhances polarity and susceptibility to nucleophilic attack, whereas the indene’s conjugated diene system may favor Diels-Alder or hydrogenation reactions . Indene vs. Indole: Indole derivatives (e.g., 5-benzyloxy-6-methoxyindole) incorporate a nitrogen atom, enabling hydrogen bonding and π-stacking interactions critical for biological activity.

Thermal Stability: The indanone’s higher melting point (193–195°C) compared to the indole (93–94°C) suggests greater crystalline stability, likely due to ketone-related intermolecular forces .

Applications: Organic Synthesis: Both the indanone and indene derivatives serve as intermediates. For example, 5-benzyloxy-6-methoxy-1-indanone is used to synthesize indole-carboxylic acids via hydrolysis or coupling reactions . Pharmacological Potential: Indole derivatives (e.g., 5-(benzyloxy)-1H-indole-1-yl acetic acid) demonstrate MAO-B inhibitory activity, highlighting the importance of the indole nitrogen in neuropharmacology. This contrasts with the indene framework, which lacks direct evidence of bioactivity .

Safety and Handling: Limited safety data exists for this compound. Indole derivatives, such as 6-benzyloxy-5-methoxyindole-2-carboxylic acid, require precautions against inhalation and skin contact .

Research Findings and Implications

- Synthetic Utility : The benzyloxy and methoxy groups in these compounds enhance solubility and direct regioselective reactions. For example, methyl 5-benzyloxy-1H-indole-2-carboxylate () undergoes hydrolysis to yield carboxylic acids, a strategy applicable to indene derivatives .

- Biological Activity : Indole-based analogs show promise in neurodegenerative disease research due to MAO-B inhibition, whereas indene derivatives remain underexplored in this context .

- Structural Optimization: Substitution patterns (e.g., 5-OBz vs. 6-OMe) significantly influence physicochemical and biological properties. For instance, replacing the indanone’s ketone with an amine group (as in indoles) alters hydrogen-bonding capacity and target selectivity .

Q & A

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-6-methoxy-1H-indene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis of benzyloxy- and methoxy-substituted indene derivatives typically involves multi-step functionalization. A plausible route could start with 6-methoxy-1H-indene (CAS 3469-08-7, C₁₀H₁₀O) , followed by benzyloxy group introduction via nucleophilic substitution or protection-deprotection strategies. For example, benzyl ether formation using benzyl bromide under alkaline conditions (e.g., NaH in DMF) is common. Reaction optimization might include:

- Temperature control : Maintaining 0–5°C during benzylation to minimize side reactions.

- Catalysts : Using phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

Yield improvements may require iterative adjustments to stoichiometry and solvent polarity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation should combine:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm for indene and benzyl groups), methoxy (δ ~3.8 ppm), and benzyloxy methylene (δ ~4.9 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 266.1312 (C₁₇H₁₆O₂).

- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase) .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Atmosphere : Under inert gas (argon/nitrogen) to avoid oxidation of the benzyloxy group .

- Stability Tests : Monitor via periodic HPLC analysis; degradation products (e.g., de-benzylated analogs) indicate compromised stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:

- Map electron density to identify reactive sites (e.g., indene double bond for Diels-Alder reactions).

- Simulate transition states for regioselective benzyloxy group cleavage .

Pair computational results with experimental kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) to validate predictions .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from:

- Tautomerism : Indene derivatives may exhibit keto-enol tautomerism; variable-temperature NMR can identify dynamic equilibria .

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to assign signals definitively and isolate impurities via preparative TLC .

Q. How does the benzyloxy group influence the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 5-hydroxy-6-methoxy-1H-indene) to isolate the benzyloxy group’s effect.

- Enzyme Assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates. IC₅₀ values and Lineweaver-Burk plots can reveal competitive/non-competitive inhibition .

- Molecular Docking : Predict binding interactions using AutoDock Vina; correlate with experimental IC₅₀ trends .

Q. What advanced techniques characterize the solid-state properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

- DSC/TGA : Determine melting point (mp) and thermal stability. For example, related methoxy-indanones exhibit mp ~108–110°C .

- Powder XRD : Assess polymorphic forms, which impact solubility and bioavailability .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in the synthesis of this compound?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading).

- Byproduct Identification : LC-MS/MS to detect side products (e.g., over-benzylated species) .

- Scalability Tests : Compare yields across batch (flask) vs. flow reactors, which may improve reproducibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.